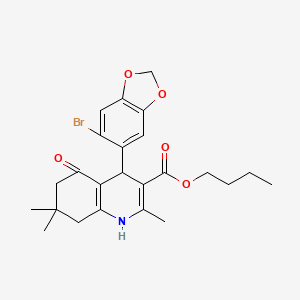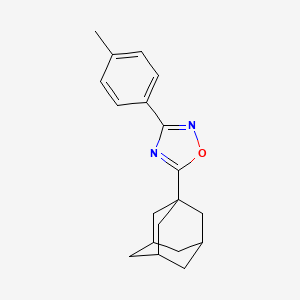
N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as PD-168077, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves its ability to inhibit the activity of MAO-B, which is an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease. N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide also modulates the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide are related to its ability to modulate the activity of neurotransmitters in the brain. By inhibiting MAO-B and increasing the levels of dopamine in the brain, N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can improve the symptoms of Parkinson's disease. It can also modulate the activity of serotonin, which can improve the symptoms of schizophrenia and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is its specificity for MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective MAO-B inhibitors based on the structure of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. Additionally, further studies are needed to investigate the safety and efficacy of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in human clinical trials.
In conclusion, N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves its ability to inhibit the activity of MAO-B and modulate the activity of neurotransmitters in the brain. While there are advantages and limitations to its use in lab experiments, there are several future directions for the study of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide that could lead to the development of new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves the reaction of 4-chloroaniline with 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease by inhibiting the activity of the enzyme monoamine oxidase-B (MAO-B) and increasing the levels of dopamine in the brain. It has also been studied for its potential use in the treatment of schizophrenia and depression, as it has been shown to modulate the activity of the neurotransmitter serotonin.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-5-7-16(8-6-15)19-17(21)12-20-10-9-13-3-1-2-4-14(13)11-20/h1-8H,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIXIYXIWDFZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368200 | |
| Record name | 2(1H)-Isoquinolineacetamide, N-(4-chlorophenyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Isoquinolineacetamide, N-(4-chlorophenyl)-3,4-dihydro- | |
CAS RN |
89474-23-7 | |
| Record name | 2(1H)-Isoquinolineacetamide, N-(4-chlorophenyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)
![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5125816.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5125822.png)
![[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5125833.png)

![ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5125849.png)
![1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5125852.png)
![1-(3-methoxyphenyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5125859.png)



